molecular formula C₂₈H₃₄F₂N₂O₂ B1662771 1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(4,4-bis(4-fluorophenyl)butyl)-3-(1,1-dimethylethyl)-4-methylene- CAS No. 134069-68-4

1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(4,4-bis(4-fluorophenyl)butyl)-3-(1,1-dimethylethyl)-4-methylene-

Cat. No. B1662771
M. Wt: 468.6 g/mol
InChI Key: OFRYIDMZALXALS-UHFFFAOYSA-N
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Description

1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(4,4-bis(4-fluorophenyl)butyl)-3-(1,1-dimethylethyl)-4-methylene- is a synthetic compound that has gained significant attention in scientific research due to its potential applications in drug development.

Scientific Research Applications

Cycloaddition and Molecular Structure

1-Oxa-3,8-diazaspiro derivatives have been synthesized using a stereospecific [3+2] 1,3-cycloaddition process involving 3-methylene azetidin-2-ones and nitrones. The resultant compounds exhibit varied envelope conformations of the isoxazolidine rings, leading to different substituent positions. This synthesis method highlights the chemical flexibility and structural diversity of these compounds, potentially useful in material science and pharmaceuticals (Chiaroni et al., 2000).

Key Intermediates in Pharmaceutical Synthesis

The chemical moiety has been identified as a crucial intermediate in the synthesis of certain neuroleptic agents like Fluspirilen and Penfluridol. These agents are part of a broader class of pharmaceuticals with a 4,4-bis(p-fluorophenyl)butyl group attached to a nitrogen atom, showcasing the compound's significance in the development of therapeutic drugs (Botteghi et al., 2001).

Molecular Arrangements and Crystallography

The molecule's derivatives have been studied for their molecular arrangements and crystal structures. Such studies have provided insights into the role of substituents in supramolecular arrangements, essential for understanding the compound's behavior in various states and potential applications in crystal engineering and design of new materials (Graus et al., 2010).

Anti-viral Properties

Certain derivatives of this compound class have shown promising results in inhibiting human coronavirus, indicating potential applications in antiviral drug development. The specificity of these compounds against coronaviruses over other viruses like the influenza virus further highlights their potential in targeted antiviral therapies (Apaydın et al., 2019).

Safety in Food Contact Materials

The compound's derivatives have been evaluated for their safety in food contact materials. The assessments ensure that their use is not of safety concern for consumers, demonstrating the compound's utility in food packaging and storage applications, contributing to consumer health and product longevity (Flavourings, 2012).

properties

IUPAC Name

8-[4,4-bis(4-fluorophenyl)butyl]-3-tert-butyl-4-methylidene-1-oxa-3,8-diazaspiro[4.5]decan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34F2N2O2/c1-20-28(34-26(33)32(20)27(2,3)4)15-18-31(19-16-28)17-5-6-25(21-7-11-23(29)12-8-21)22-9-13-24(30)14-10-22/h7-14,25H,1,5-6,15-19H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFRYIDMZALXALS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=C)C2(CCN(CC2)CCCC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60158511
Record name 1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(4,4-bis(4-fluorophenyl)butyl)-3-(1,1-dimethylethyl)-4-methylene-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60158511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

468.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(4,4-bis(4-fluorophenyl)butyl)-3-(1,1-dimethylethyl)-4-methylene-

CAS RN

134069-68-4
Record name 1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(4,4-bis(4-fluorophenyl)butyl)-3-(1,1-dimethylethyl)-4-methylene-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134069684
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(4,4-bis(4-fluorophenyl)butyl)-3-(1,1-dimethylethyl)-4-methylene-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60158511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(4,4-bis(4-fluorophenyl)butyl)-3-(1,1-dimethylethyl)-4-methylene-
Reactant of Route 2
Reactant of Route 2
1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(4,4-bis(4-fluorophenyl)butyl)-3-(1,1-dimethylethyl)-4-methylene-
Reactant of Route 3
Reactant of Route 3
1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(4,4-bis(4-fluorophenyl)butyl)-3-(1,1-dimethylethyl)-4-methylene-
Reactant of Route 4
1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(4,4-bis(4-fluorophenyl)butyl)-3-(1,1-dimethylethyl)-4-methylene-
Reactant of Route 5
1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(4,4-bis(4-fluorophenyl)butyl)-3-(1,1-dimethylethyl)-4-methylene-
Reactant of Route 6
1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(4,4-bis(4-fluorophenyl)butyl)-3-(1,1-dimethylethyl)-4-methylene-

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